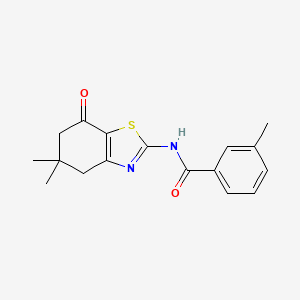

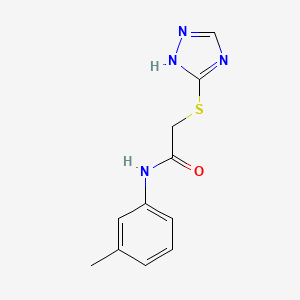

![molecular formula C18H17N3O2 B5537682 ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5537682.png)

ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including the reaction of ethyl cyanoester with benzylmagnesium chloride, followed by cyclization in sulfuric acid, to create heterocyclic systems containing a benzoquinazoline fragment (Grigoryan, 2018). Another approach utilized ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate synthesized from a Grignard reagent, leading to benzo[h]quinazolines among other derivatives (Grigoryan et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds related to “Ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate” was characterized using various spectroscopic methods, including IR, Raman, (1)H NMR, and (13)C NMR, alongside X-ray diffraction. Theoretical vibrational frequencies and geometric parameters were calculated, showing good agreement with experimental data, which helps in understanding the molecular structure and electronic properties of such compounds (Koca et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving ethyl 3-ethoxymethylene-2,4-dioxovalerate (EMDV) with various amines produced derivatives leading to pyrrolo[1,2-a]quinazoline and pyrrolo[1,2-a]benzothiazoline derivatives, showcasing the compound's reactivity towards forming complex heterocyclic systems (Kurihara et al., 1980).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure can be deduced from the detailed molecular structure analysis. However, specific studies focusing on the physical properties of “Ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate” were not found in the current literature search.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of similar compounds, have been explored through various synthesis methods and reactions. For instance, the domino synthesis approach for creating methyl 2-[3-(2-(substituted phenyl)quinazolin-4-yl)thioureido] alkanoates demonstrates the compound's versatility in chemical transformations (Fathalla & Pazdera, 2018).

科学的研究の応用

Domino Synthesis and Derivative Applications

Ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate and its derivatives have been utilized in domino synthesis processes, leading to the production of quinazoline thiourea derivatives. These derivatives are synthesized through the reaction of various amino acid esters with imidoylisothiocyanates, showcasing the compound's utility in facilitating efficient, high-yield chemical synthesis under mild conditions. This application underscores the versatility of ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate in chemical synthesis and the potential for producing a wide array of biologically active compounds (Fathalla & Pazdera, 2018).

Synthesis and Biological Activity

The synthesis of new 3(4H)-quinazolinone derivatives from quinazolinylbenzoic acid highlights another application of these compounds. Through various chemical reactions, a series of heterocyclic systems have been synthesized, demonstrating significant antibacterial and antifungal activities. This research avenue is particularly noteworthy for its contribution to the development of new antimicrobial agents, showcasing the compound's role in medicinal chemistry and pharmaceutical research (El-Shenawy, 2017).

Anticonvulsant and Antitumor Properties

Ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate derivatives have been explored for their potential anticonvulsant and antitumor activities. For instance, derivatives synthesized for anticonvulsant activity testing via the maximal electroshock method indicate the compound's potential in developing new treatments for convulsive disorders. Additionally, certain derivatives have shown antimonoamineoxidase and antitumor activities, highlighting their potential in cancer therapy and the study of neurodegenerative diseases (Kabra, Chopde, & Wadodkar, 2011); (Markosyan et al., 2008).

Optical Characterization and Photodiode Applications

The compound's derivatives have been synthesized and characterized for their novel optical properties, which are utilized in photodiode applications. This application demonstrates the compound's importance in material science and engineering, particularly in the development of organic electronic devices. The detailed molecular, structural, and morphological characterizations of these compounds pave the way for their use in designing and manufacturing organic photodiodes, highlighting their potential in the field of optoelectronics (Elkanzi et al., 2020).

将来の方向性

特性

IUPAC Name |

ethyl 3-[(6-methylquinazolin-4-yl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-3-23-18(22)13-5-4-6-14(10-13)21-17-15-9-12(2)7-8-16(15)19-11-20-17/h4-11H,3H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFRPABFRKFROJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5537601.png)

![methyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5537610.png)

![(3S*,4S*)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5537641.png)

![1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5537647.png)

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5537657.png)

![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B5537658.png)

![3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B5537675.png)

![3-isopropyl-1-methyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537694.png)

![2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537709.png)